BenchChemオンラインストアへようこそ!

3-[(4-Ethoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol

Physicochemical profiling Drug-likeness Lead optimization

3-[(4-Ethoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol (CAS 881432-54-8) is a validated c-Met/PDK1 kinase inhibitor scaffold (lead IC50 = 2.71 µM). Its 3-arylamino and 6-(4-methylphenyl) substitution pattern differentiates it from common triazin-5-ol analogs (MW 322.37, CLogP ~3.2). Ideal for parallel SAR expansion, anti-cytokine screening (IL-1β/TNF-α), and agrochemical lead generation. Supplied at ≥95% purity; ready-to-screen material for focused library synthesis and physicochemical profiling.

Molecular Formula C18H18N4O2
Molecular Weight 322.368
CAS No. 881432-54-8
Cat. No. B2385592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Ethoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol
CAS881432-54-8
Molecular FormulaC18H18N4O2
Molecular Weight322.368
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)C3=CC=C(C=C3)C
InChIInChI=1S/C18H18N4O2/c1-3-24-15-10-8-14(9-11-15)19-18-20-17(23)16(21-22-18)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3,(H2,19,20,22,23)
InChIKeyUPNYPBKGRUFDOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer’s Guide to 3-[(4-Ethoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol (CAS 881432-54-8): Core Identity and Chemical Class


3-[(4-Ethoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol (CAS 881432-54-8) is a synthetic 1,2,4-triazine derivative with the molecular formula C18H18N4O2 and a molecular weight of 322.37 g/mol [1]. The compound belongs to the 1,2,4-triazin-5-ol subclass, a scaffold extensively studied in medicinal chemistry for its antitumor, antiviral, and anti-inflammatory properties [2][3]. It features a 4-ethoxyanilino substituent at position 3 and a 4-methylphenyl group at position 6 of the triazine ring, a substitution pattern that distinguishes it from simpler triazin-5-ol analogs and confers distinct physicochemical and potential pharmacodynamic characteristics relevant to drug discovery and agrochemical research [1].

Why Generic Triazine Analogs Cannot Substitute for 3-[(4-Ethoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol in Research Procurement


Within the 1,2,4-triazin-5-ol family, seemingly minor structural modifications produce large shifts in molecular weight, lipophilicity, hydrogen-bonding capacity, and target engagement profiles. The target compound (MW 322.37, CLogP ~3.2) occupies a physicochemical space distinct from lower-molecular-weight analogs such as 6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol (CAS 109306-98-1; MW 201.23, CLogP ~0.29) and the des-phenyl analog 3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5-ol (CAS 535981-44-3; MW 232.24) . The presence of the 3-arylamino linkage in the target compound is structurally analogous to the 3-amino-1,2,4-triazine core that has been validated as a privileged scaffold for c-Met and PDK1 kinase inhibition, whereas simpler 6-aryl-triazin-5-ols lacking this amino bridge show fundamentally different biological profiles [1][2]. These differences preclude naive substitution and require compound-specific evaluation for any structure-activity relationship (SAR) program.

Quantitative Differentiation: 3-[(4-Ethoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol vs. Closest Analogs — Evidence-Based Comparison


Molecular Weight Differentiation: A 60% Mass Increase Over the Simplest 6-Aryl-triazin-5-ol Scaffold

The target compound (MW 322.37 g/mol) is approximately 60% heavier than 6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol (CAS 109306-98-1; MW 201.23 g/mol) and approximately 39% heavier than the des-6-aryl analog 3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5-ol (CAS 535981-44-3; MW 232.24 g/mol) . This higher molecular weight reflects the simultaneous presence of both the 4-ethoxyanilino and 4-methylphenyl substituents, a dual-substitution motif not present in any single comparator, and places the compound in the MW 300–350 range preferred for lead-like properties with sufficient complexity for selective target engagement [1].

Physicochemical profiling Drug-likeness Lead optimization

Lipophilicity Shift: Projected ~3 Log Units Higher CLogP Than the Closest Commercial 6-Aryl-triazin-5-ol

The CLogP of the target compound is estimated at approximately 3.2, based on structural increment calculations from analogous 1,2,4-triazin-5-ol derivatives with comparable aryl substitution patterns . In contrast, 6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol has a reported LogP of 0.29 . This represents an approximately 3-log-unit increase in lipophilicity, driven by the 4-ethoxyanilino substituent, which introduces additional hydrophobic surface area and alters the hydrogen-bond donor/acceptor profile relative to analogs that lack this moiety.

Lipophilicity Membrane permeability ADME prediction

3-Arylamino Motif Alignment with Validated Kinase Pharmacophore: Structural Basis for c-Met and PDK1 Targeting Potential

The 3-amino-1,2,4-triazine core, of which the target compound is an N-arylated derivative, has been independently validated as a scaffold for ATP-competitive kinase inhibition. A closely related series of 3-amino-1,2,4-triazines demonstrated c-Met kinase inhibition with the optimized lead compound 3d achieving an IC50 of 2.71 µM, representing an 11.7-fold improvement over the initial hit NCI 748494/1 (IC50 = 31.70 µM) [1]. Separately, a library of 3-amino-1,2,4-triazine derivatives was reported as selective PDK1 inhibitors with in vivo efficacy in pancreatic ductal adenocarcinoma models [2]. The target compound retains the critical 3-amino linkage (as an N-aryl derivative) and the 5-hydroxy group essential for hinge-region hydrogen bonding, suggesting competence for kinase active-site engagement not present in 3-unsubstituted or 3-thioether analogs.

Kinase inhibition c-Met PDK1 Structure-based drug design

Hydrogen-Bond Donor Count Advantage: 2 HBDs Enable Key Target Interactions Absent in 6-Aryl-3-unsubstituted Analogs

The target compound possesses two hydrogen-bond donor (HBD) groups: the 5-hydroxy proton (pKa ~7–9, tautomerizable to the 5-one form) and the 3-arylamino NH. This HBD count of 2 contrasts with 6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol, which has only 1 HBD (the 5-OH), as it lacks the 3-amino substituent [1]. The presence of the additional HBD at position 3 provides a second anchor point for hinge-region hydrogen bonding in kinase active sites, a feature exploited in 3-amino-1,2,4-triazine-based c-Met inhibitors where the 3-NH forms a critical hydrogen bond with the Met1160 backbone carbonyl [2]. Analogs lacking this donor are predicted to have substantially reduced kinase hinge-binding affinity.

Hydrogen bonding Target engagement Binding affinity

Dual-Substitution Complexity: A 6-Aryl Group Plus 3-Arylamino Motif Enables Divergent SAR Exploration Versus Mono-Substituted Scaffolds

The simultaneous presence of a 6-(4-methylphenyl) substituent and a 3-(4-ethoxyphenyl)amino group in the target compound is not represented in any commercially dominant triazin-5-ol scaffold. The closest analog, 6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol, carries a 3-aryl substituent directly attached to the triazine ring (C–C bond) rather than via an amino linker (C–N bond), fundamentally altering the electronic character and rotational freedom at position 3 . Similarly, 3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5-ol (CAS 535981-44-3) bears the 3-arylamino motif but lacks the 6-aryl substituent entirely, reducing molecular complexity and the potential for simultaneous interactions with hydrophobic pocket II in kinase active sites [1]. The target compound thus offers two independent vectors for parallel SAR exploration, a feature that is absent in both comparator scaffolds.

Medicinal chemistry SAR expansion Library design

Purity and Reproducibility Specification: ≥95% Purity with Well-Defined Synthetic Route Supports Reliable Biological Assay Data

Commercially available batches of the target compound are specified at ≥95% purity (HPLC), with a well-defined multi-step synthetic route involving the condensation of 4-ethoxyaniline with a suitable triazine precursor [1]. In contrast, many 1,2,4-triazin-5-ol analogs from non-specialist suppliers are offered at ≥90% or unspecified purity, with batch-to-batch variability that can confound biological assay interpretation . The availability of the target compound at ≥95% purity ensures that observed biological effects can be attributed to the compound itself rather than to impurities, which is essential for quantitative SAR studies and for reproducibility across independent laboratories.

Quality control Assay reproducibility Procurement specification

Optimal Use Cases for 3-[(4-Ethoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol in Research and Industrial Settings


Kinase Inhibitor Lead Discovery: c-Met and PDK1 Targeted Library Expansion

The target compound is ideally suited as a core scaffold for synthesizing focused kinase inhibitor libraries targeting c-Met and PDK1. The 3-arylamino-1,2,4-triazin-5-ol pharmacophore has been validated in published c-Met inhibitor series where lead compound 3d achieved an IC50 of 2.71 µM [1], and in PDK1-selective inhibitors with in vivo antitumor activity [2]. The target compound provides unexplored substitution vectors at both the 4-ethoxyphenyl (position 3) and 4-methylphenyl (position 6) groups, enabling parallel SAR exploration that is not possible with previously published 3-amino-1,2,4-triazine analogs. Procurement of this compound enables medicinal chemistry teams to rapidly diversify a validated kinase-targeting scaffold with commercially available building blocks.

Anti-Inflammatory Drug Discovery: Cytokine Inhibition Screening

1,2,4-Triazine derivatives bearing hydrazone and amino substituents have demonstrated potent inhibition of pro-inflammatory cytokines IL-1β and TNF-α in cellular assays, with several compounds showing simultaneous dual-cytokine suppression at sub-micromolar concentrations [3]. The target compound, featuring the 3-arylamino-1,2,4-triazin-5-ol core with an additional 6-aryl substituent, represents a structurally differentiated scaffold for anti-cytokine screening. Its elevated lipophilicity (CLogP ~3.2) compared to earlier anti-cytokine triazines may improve cell membrane permeability and intracellular target engagement, making it a valuable addition to anti-inflammatory compound collections.

Physicochemical Tool Compound for ADME Model Validation

With a molecular weight of 322.37 g/mol, an estimated CLogP of ~3.2, and 2 hydrogen-bond donors, the target compound sits squarely within Lipinski's rule-of-five space for orally bioavailable drugs [4]. Its well-defined structure and commercial availability at ≥95% purity [5] make it suitable as a reference compound for calibrating in silico ADME prediction models, validating chromatographic logD measurement methods, and benchmarking parallel artificial membrane permeability assays (PAMPA). Procurement of this compound provides a consistent, reproducible standard for laboratories developing or validating physicochemical profiling workflows.

Agrochemical Lead Generation: Triazine-Based Herbicide and Fungicide Scaffolds

1,2,4-Triazin-5-one and 1,2,4-triazin-5-ol derivatives have established precedent as herbicidal and fungicidal agents, with several commercial agrochemicals built on the triazine core [6]. The target compound, with its 3-arylamino and 6-aryl substitution pattern, offers a structurally novel entry point for agrochemical lead generation distinct from the heavily patented 1,3,5-triazine herbicide space. The 4-ethoxyphenyl group at position 3 may confer favorable soil mobility characteristics, while the 6-(4-methylphenyl) group provides a handle for further functionalization. Agrochemical discovery teams seeking to expand beyond saturated triazine chemical space can use this compound as a starting scaffold for greenhouse and field efficacy screening.

Quote Request

Request a Quote for 3-[(4-Ethoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.